Cas no 59163-18-7 (4-Methyl-2-(methylsulfanyl)quinolin-3-amine)

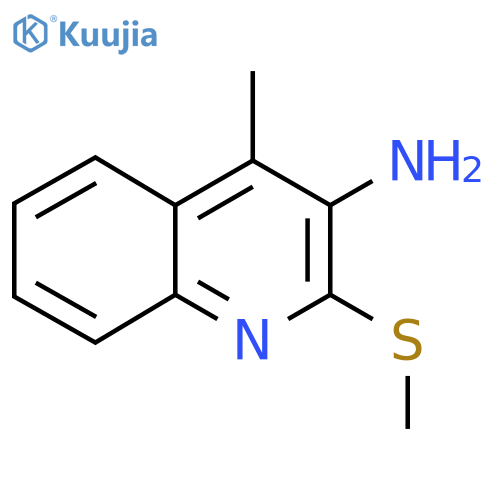

59163-18-7 structure

商品名:4-Methyl-2-(methylsulfanyl)quinolin-3-amine

CAS番号:59163-18-7

MF:C11H12N2S

メガワット:204.291380882263

MDL:MFCD24628440

CID:4655574

PubChem ID:12275464

4-Methyl-2-(methylsulfanyl)quinolin-3-amine 化学的及び物理的性質

名前と識別子

-

- 4-methyl-2-(methylsulfanyl)quinolin-3-amine

- 4-methyl-2-methylsulfanylquinolin-3-amine

- Z2583036262

- 4-Methyl-2-(methylsulfanyl)quinolin-3-amine

-

- MDL: MFCD24628440

- インチ: 1S/C11H12N2S/c1-7-8-5-3-4-6-9(8)13-11(14-2)10(7)12/h3-6H,12H2,1-2H3

- InChIKey: HUGQPSWFGJJGLR-UHFFFAOYSA-N

- ほほえんだ: S(C)C1=C(C(C)=C2C=CC=CC2=N1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 198

- トポロジー分子極性表面積: 64.2

- 疎水性パラメータ計算基準値(XlogP): 2.7

4-Methyl-2-(methylsulfanyl)quinolin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-306892-5g |

4-methyl-2-(methylsulfanyl)quinolin-3-amine |

59163-18-7 | 95% | 5g |

$1179.0 | 2023-09-05 | |

| Enamine | EN300-306892-10g |

4-methyl-2-(methylsulfanyl)quinolin-3-amine |

59163-18-7 | 95% | 10g |

$1747.0 | 2023-09-05 | |

| Enamine | EN300-306892-1g |

4-methyl-2-(methylsulfanyl)quinolin-3-amine |

59163-18-7 | 95% | 1g |

$407.0 | 2023-09-05 | |

| 1PlusChem | 1P01B7BF-10g |

4-methyl-2-(methylsulfanyl)quinolin-3-amine |

59163-18-7 | 95% | 10g |

$2222.00 | 2024-04-22 | |

| 1PlusChem | 1P01B7BF-5g |

4-methyl-2-(methylsulfanyl)quinolin-3-amine |

59163-18-7 | 95% | 5g |

$1345.00 | 2025-03-19 | |

| A2B Chem LLC | AW01515-50mg |

4-methyl-2-(methylsulfanyl)quinolin-3-amine |

59163-18-7 | 95% | 50mg |

$134.00 | 2024-04-19 | |

| A2B Chem LLC | AW01515-2.5g |

4-methyl-2-(methylsulfanyl)quinolin-3-amine |

59163-18-7 | 95% | 2.5g |

$875.00 | 2024-04-19 | |

| 1PlusChem | 1P01B7BF-50mg |

4-methyl-2-(methylsulfanyl)quinolin-3-amine |

59163-18-7 | 95% | 50mg |

$140.00 | 2025-03-19 | |

| 1PlusChem | 1P01B7BF-100mg |

4-methyl-2-(methylsulfanyl)quinolin-3-amine |

59163-18-7 | 95% | 100mg |

$193.00 | 2025-03-19 | |

| A2B Chem LLC | AW01515-10g |

4-methyl-2-(methylsulfanyl)quinolin-3-amine |

59163-18-7 | 95% | 10g |

$1874.00 | 2024-04-19 |

4-Methyl-2-(methylsulfanyl)quinolin-3-amine 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

59163-18-7 (4-Methyl-2-(methylsulfanyl)quinolin-3-amine) 関連製品

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:59163-18-7)4-Methyl-2-(methylsulfanyl)quinolin-3-amine

清らかである:99%

はかる:1g

価格 ($):386.0